molecular formula C14H7Cl2F3O2 B6407264 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1262007-12-4

3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6407264
CAS No.: 1262007-12-4
M. Wt: 335.1 g/mol
InChI Key: AUWCOWPBSWXHAE-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a benzoic acid core substituted with dichlorophenyl and trifluoromethyl groups

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3O2/c15-11-3-1-2-10(12(11)16)7-4-8(13(20)21)6-9(5-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWCOWPBSWXHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691200
Record name 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-12-4
Record name 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dichlorobenzene and trifluoromethylbenzoic acid.

    Halogenation: The 2,3-dichlorobenzene undergoes halogenation to introduce the trifluoromethyl group.

    Coupling Reaction: The halogenated intermediate is then coupled with trifluoromethylbenzoic acid under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Halogenation: Utilizing large reactors to perform the halogenation step efficiently.

    Automated Coupling Reactions: Employing automated systems for the coupling reactions to ensure consistency and yield.

    Continuous Purification Processes: Implementing continuous purification processes to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The dichlorophenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it suitable for developing new materials with specific characteristics.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with receptors to modulate their activity, potentially affecting signal transduction pathways.

    Pathway Interference: Disrupting specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl substitution but different core structure.

    3,4-Dichlorophenylpiperazine: Another dichlorophenyl-substituted compound with a different positional isomer.

    2,3-Dichlorophenylboronic acid: Shares the dichlorophenyl group but has a boronic acid functional group instead of benzoic acid.

Uniqueness

3-(2,3-Dichlorophenyl)-5-trifluoromethylbenzoic acid is unique due to its combination of dichlorophenyl and trifluoromethyl groups on a benzoic acid core

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